6-(2-Aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrochloride
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Overview
Description
“6-(2-Aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrochloride” is a compound with the CAS Number: 2137768-26-2. It has a molecular weight of 242.66 . Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which this compound is a part of, are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a lot of attention in material science recently due to their significant photophysical properties .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H10N4O2.ClH/c10-2-1-6-3-11-8-7 (9 (14)15)4-12-13 (8)5-6;/h3-5H,1-2,10H2, (H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
1. Synthesis of Fused Pyridine-Carboxylic Acids A study by Volochnyuk et al. (2010) discusses the synthesis of a variety of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, through Combes-type reactions. This research is significant for the creation of libraries that can be used for combinatorial transformations in pharmaceutical and medicinal chemistry research (Volochnyuk et al., 2010).
2. Development of Pyrazolo[1,5-a]pyrimidine-3-carboxamides In a study by Drev et al. (2014), the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was examined. This work contributes to the field by exploring the regioselectivity of N-alkylation in pyrazolopyrimidine derivatives, which is crucial for developing new compounds with potential biological activities (Drev et al., 2014).
3. Exploration of Anticancer and Anti-Inflammatory Agents Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. This study highlights the potential of pyrazolopyrimidine derivatives in therapeutic applications, particularly in cancer treatment and inflammation control (Rahmouni et al., 2016).
4. Investigation into Pyrazolo[4,3-d]pyrimidines The study by Reddy et al. (2005) presents a synthetic approach to pyrazolo[4,3-d]pyrimidines. Such research is instrumental in the development of new heterocyclic compounds that may have applications in drug discovery and development (Reddy et al., 2005).
5. Synthesis of Pyrazole-Based Pyrimidine Scaffolds Ajani et al. (2019) focused on synthesizing pyrazole-based pyrimidine scaffolds, highlighting their potential in AIDS chemotherapy. This research underscores the importance of pyrimidine derivatives in the development of new therapeutic agents (Ajani et al., 2019).
6. Antimicrobial Activity of Pyridazine Derivatives El-Mariah et al. (2006) explored the synthesis and antimicrobial activity of pyridazine derivatives, including pyrazolo[5,1-c]-1,2,4-triazine-3-carboxylic acids. This research contributes to understanding the antimicrobial properties of pyrazolopyrimidine derivatives, offering insights into new antimicrobial drug development (El-Mariah et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities .
Result of Action
Similar compounds have been found to have diverse biological activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-2-1-6-3-11-8-7(9(14)15)4-12-13(8)5-6;/h3-5H,1-2,10H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUNKADALGJPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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